molecular formula C11H9ClN2O2S B1411949 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1553413-00-5

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No.: B1411949
CAS No.: 1553413-00-5
M. Wt: 268.72 g/mol
InChI Key: AXBQILFRSRYGCI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1553413-00-5) is a thiazole-derived compound with a molecular formula of C₁₁H₉ClN₂O₂S and a molar mass of 268.72 g/mol . The molecule features a thiazole core substituted with a 3-chlorophenylamino group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 2. Key physicochemical properties include:

  • Density: 1.501 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 461.1 ± 55.0 °C (predicted)
  • pKa: 0.96 ± 0.32 (predicted), indicating weak acidity .

The chlorine atom enhances electronegativity and lipophilicity, while the carboxylic acid group enables ionic interactions and solubility in aqueous environments.

Properties

IUPAC Name

2-(3-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBQILFRSRYGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553413-00-5
Record name 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenylamino)-5-methylthiazole-4-carboxylic acid typically involves the reaction of 3-chloroaniline with 2-bromo-5-methylthiazole-4-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The 3-chlorophenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Substituent Variations on the Phenylamino Group

  • 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1551841-28-1) and 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1551842-02-4): Differ by methoxy (-OCH₃) substituents at positions 2 or 3 on the phenyl ring instead of chlorine. Methoxy groups are bulkier and electron-donating, increasing steric hindrance and reducing acidity (higher pKa) compared to the chloro-substituted analogue . Lower electronegativity of methoxy may reduce binding affinity in targets sensitive to halogen interactions.

Core Heterocycle Modifications

  • CX-4945 (5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid): Replaces the thiazole core with a benzo[c][2,6]naphthyridine ring. The carboxylic acid group is retained, but the larger core likely improves kinase selectivity compared to thiazole derivatives.

Functional Group Comparisons

Carboxylic Acid Derivatives

  • 5-Methylthiazole-4-carboxylic acid (CAS: 120237-76-5): Lacks the 3-chlorophenylamino and methyl groups. Simpler structure with lower molecular weight (157.18 g/mol) and higher solubility due to reduced hydrophobicity . Limited biological activity due to absence of targeted substituents.
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-61-4):

    • Features a bromine atom at position 2 and a methyl ester instead of a carboxylic acid.
    • Bromine acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions.
    • The ester group reduces acidity (pKa ~4–5) compared to the free carboxylic acid .

Biological Activity

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a chlorophenyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) suggests that the presence of a methyl group at the 5-position and a chlorophenyl group significantly enhances cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µM)Cell Line
This compoundTBDVarious Cancer Lines
Thiazole Derivative A1.61Jurkat (Bcl-2)
Thiazole Derivative B1.98A-431

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of key proteins involved in cancer cell survival.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, thereby improving cognitive functions.

Table 2: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Target
This compoundTBDAcetylcholinesterase
Coumarin-Thiazole Derivative2.7Acetylcholinesterase

Study on Antitumor Activity

A detailed study evaluated the antitumor activity of various thiazole derivatives, including the compound . The results indicated that it exhibited potent cytotoxic effects against human glioblastoma and melanoma cell lines, with significant inhibition rates observed at low concentrations.

Neuroprotective Effects

Another research project focused on the neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal damage. The findings suggested that the compound could reduce neuronal apoptosis and enhance cell viability in models of neurodegeneration.

Q & A

Q. What are the established synthetic routes for 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation of a chlorophenylamine derivative with a thiazole precursor. Key steps include cyclization under controlled pH (e.g., acidic or basic conditions) and temperature (often 80–100°C) to form the thiazole ring. Evidence from structurally analogous compounds suggests the use of catalysts like p-toluenesulfonic acid for improved cyclization efficiency . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR is critical for verifying the thiazole ring structure, chlorophenyl substituents, and carboxylic acid group. For example, the carboxylic proton typically appears as a broad singlet near δ 12–14 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment, especially given the compound’s reported 97% purity in commercial batches .
  • Mass Spectrometry (LC-MS): High-resolution MS can confirm the molecular formula (C₁₁H₉ClN₂O₂S) and detect fragmentation patterns unique to the thiazole core .

Q. How is this compound utilized in early-stage drug discovery?

Its thiazole core and chlorophenyl group make it a scaffold for targeting enzymes like cyclooxygenases (COX) or kinases. For example, similar compounds have shown inhibitory activity in enzyme assays, with IC₅₀ values in the micromolar range . Researchers often modify the carboxylic acid group to esters or amides to enhance cell permeability during structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 206–207°C in commercial batches vs. literature reports) may arise from polymorphism or residual solvents. Solutions include:

  • Thermogravimetric Analysis (TGA): To rule out solvent retention.
  • X-Ray Crystallography: To confirm crystal structure and polymorphism .
  • Standardized Recrystallization: Using solvents like ethanol/water mixtures to ensure consistent purity .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Lyophilization: For aqueous solutions, lyophilization prevents hydrolysis of the carboxylic acid group.
  • Dark, Dry Storage: The chlorophenyl group is susceptible to photodegradation; amber glass vials and desiccants are recommended .
  • Purity Monitoring: Regular HPLC checks to detect decomposition products, such as decarboxylated derivatives .

Q. How can computational methods aid in predicting biological targets or metabolic pathways?

  • Molecular Docking: Tools like AutoDock Vina can predict binding affinities for targets like COX-2, leveraging the compound’s thiazole-carboxylic acid motif .
  • ADMET Prediction: Software such as SwissADME estimates metabolic stability, highlighting potential cytochrome P450 interactions .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

  • Dose-Response Curves: Use a minimum of three independent replicates with positive/negative controls (e.g., celecoxib for COX inhibition) .
  • Solvent Standardization: DMSO concentration should be ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolite Screening: LC-MS/MS can identify active metabolites that may contribute to observed bioactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

Discrepancies may stem from poor pharmacokinetic properties (e.g., rapid clearance). Solutions include:

  • Prodrug Design: Esterification of the carboxylic acid to improve bioavailability .
  • Pharmacokinetic Profiling: Plasma half-life determination via LC-MS in rodent models .

Q. Why do NMR spectra vary between synthetic batches, and how can this be mitigated?

Variations may arise from tautomerism in the thiazole ring or residual solvents. Mitigation strategies:

  • Deuterated Solvent Exchange: Ensure complete solvent removal before NMR analysis.
  • Variable Temperature NMR: To identify tautomeric forms .

Methodological Resources

  • Synthetic Protocols: Refer to optimized procedures for analogous thiazoles .
  • Analytical Standards: Use commercial batches with ≥97% purity for benchmarking .
  • Safety Data: While specific SDS may be unavailable, handle chlorophenyl derivatives under fume hoods due to potential toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid

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